![molecular formula C9H8Br2N2O B13670747 4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13670747.png)
4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine
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Overview
Description
4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core substituted with bromine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine typically involves multi-step organic reactionsThe reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and methoxylation reagents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification techniques are tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination.
Palladium Catalysts: Used in coupling reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various arylated derivatives .
Scientific Research Applications
4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)pyridine: Shares the bromomethyl group but lacks the pyrazolo[1,5-a]pyridine core.
3-Bromo-4-(bromomethyl)pyridine: Similar structure but different substitution pattern.
Uniqueness
4-Bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyrazolo[1,5-a]pyridine core is a privileged structure in medicinal chemistry, offering versatility in drug design and synthesis .
Properties
Molecular Formula |
C9H8Br2N2O |
---|---|
Molecular Weight |
319.98 g/mol |
IUPAC Name |
4-bromo-3-(bromomethyl)-6-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H8Br2N2O/c1-14-7-2-8(11)9-6(3-10)4-12-13(9)5-7/h2,4-5H,3H2,1H3 |
InChI Key |
NPFPLXMHTZCXSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN2C(=C(C=N2)CBr)C(=C1)Br |
Origin of Product |
United States |
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